molecular formula C21H32N4O2S2 B5961518 2-[1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]-1,3-thiazole

2-[1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]-1,3-thiazole

Cat. No.: B5961518
M. Wt: 436.6 g/mol
InChI Key: QRXGZHABNBDTTO-UHFFFAOYSA-N
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Description

2-[1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]-1,3-thiazole is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]-1,3-thiazole typically involves multiple steps, starting with the preparation of the imidazole and thiazole intermediates. The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia, followed by functionalization with butyl and cyclobutylmethylsulfonyl groups . The piperidine ring is then introduced through a nucleophilic substitution reaction, and the final thiazole ring is formed via a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent conditions during the synthesis. Catalysts and reagents such as palladium or copper may be used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-[1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist . The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]-1,3-thiazole is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This structural complexity allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-[1-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2S2/c1-2-3-12-25-18(14-23-21(25)29(26,27)16-17-7-6-8-17)15-24-11-5-4-9-19(24)20-22-10-13-28-20/h10,13-14,17,19H,2-9,11-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXGZHABNBDTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC2CCC2)CN3CCCCC3C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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